1,2-Dibromo-2-chloro-3-fluoropropane
Description
1,2-Dibromo-3-chloropropane (DBCP) is a halogenated alkane with the molecular formula C₃H₅Br₂Cl. It is historically significant as a soil fumigant and nematocide but was banned in the 1970s due to its reproductive toxicity and carcinogenicity . Key properties include:
- Molecular weight: 236.33 g/mol
- Physical state: Colorless to pale yellow liquid
- Boiling point: 196°C
- CAS Registry Number: 96-12-8 .
DBCP’s toxicity arises from its reactive halogen bonds, which enable DNA alkylation and mutagenicity. Studies highlight its role in inducing sterility in male agricultural workers and its classification as a Group B2 probable human carcinogen by the EPA .
Properties
IUPAC Name |
1,2-dibromo-2-chloro-3-fluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2ClF/c4-1-3(5,6)2-7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXWQRSPCISHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660109 | |
| Record name | 1,2-Dibromo-2-chloro-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70192-60-8 | |
| Record name | 1,2-Dibromo-2-chloro-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-2-chloro-3-fluoropropane can be synthesized through the addition reaction of 3-chloropropene with bromine under atmospheric pressure and temperatures ranging from 10-25°C. The reaction product is then purified by vacuum distillation .
Industrial Production Methods: In industrial settings, the preparation involves adding the raw material to an emulsifier and xylene, followed by emulsification at 55-60°C for half an hour to produce an 80% emulsion .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-2-chloro-3-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Oxidation Reactions: It can be oxidized to form different products depending on the conditions.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be employed.
Major Products Formed:
Substitution: Products include various substituted propanes.
Reduction: Products include simpler hydrocarbons like propane.
Oxidation: Products include carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
Applications in Scientific Research
1,2-Dibromo-2-chloro-3-fluoropropane has diverse applications across several scientific domains:
Chemistry
- Reagent in Organic Synthesis : DBCF serves as a versatile reagent in organic synthesis, particularly in substitution reactions where halogen atoms can be replaced by nucleophiles such as hydroxide ions or amines. Its unique structure allows for the formation of various substituted products, making it valuable in synthetic chemistry.
Analytical Chemistry
- Reference Standard : DBCF is used as a reference standard in analytical chemistry for the calibration of instruments and methods used to detect halogenated compounds in environmental samples.
Biology
- Study of Halogenated Hydrocarbons : The compound is utilized in biological research to investigate the effects of halogenated hydrocarbons on living organisms. Studies have shown that DBCF can form adducts with DNA, leading to potential mutagenic effects, which makes it a subject of interest in toxicology .
Medicine
- Pharmaceutical Intermediate : Research is ongoing to explore its potential as an intermediate in pharmaceutical synthesis. Its reactivity and ability to undergo various chemical transformations make it a candidate for developing new therapeutic agents.
Environmental Science
- Soil Fumigant and Nematocide : Historically, DBCF was used as a soil fumigant to control nematodes and other pests. Its application has raised concerns regarding environmental persistence and contamination of soil and water sources .
Case Study 1: Environmental Impact
A study conducted on agricultural soils treated with DBCF revealed significant contamination levels persisting years after application. Soil samples indicated concentrations ranging from 2–5 µg/kg in treated fields, highlighting the compound's long-term environmental impact and potential for bioaccumulation .
Case Study 2: Toxicological Analysis
Toxicological assessments have demonstrated that exposure to DBCF can lead to reproductive toxicity in animal models. Notably, studies indicated decreased spermatogenesis and increased abnormal sperm morphology in rabbits exposed to the compound, establishing it as a critical area for further research on human health implications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Used as a reagent for organic synthesis; facilitates substitution reactions |
| Analytical Chemistry | Acts as a reference standard for detecting halogenated compounds |
| Biology | Investigates mutagenic effects on biological systems through DNA interaction |
| Medicine | Explored as a pharmaceutical intermediate for drug development |
| Environmental Science | Previously used as a soil fumigant; raises concerns about soil and water contamination |
Mechanism of Action
The mechanism of action of 1,2-Dibromo-2-chloro-3-fluoropropane involves its interaction with biological molecules. It can form adducts with DNA, leading to alkylation and potential mutagenic effects . The compound’s halogen atoms play a crucial role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Halogenated Propane Compounds
Structural and Functional Analogues
(a) 1,2,3-Trichloropropane (TCP, CAS 96-18-4)
- Structure : C₃H₅Cl₃ (three chlorine atoms on propane).
- Uses : Industrial solvent, chemical intermediate.
- Toxicity: Less studied than DBCP but linked to liver and kidney damage in rodents.
- Key Difference : TCP lacks bromine atoms, reducing its electrophilic reactivity compared to DBCP.
(b) 1,2-Dibromoethane (EDB, CAS 106-93-4)
- Structure : C₂H₄Br₂ (two bromines on ethane).
- Uses : Formerly used as a pesticide and gasoline additive.
- Toxicity : Shares DBCP’s mutagenic properties but exhibits higher volatility and environmental persistence. Both compounds require metabolic activation (e.g., via cytochrome P450) for mutagenicity .
(c) 1,2-Dichloropropane (DCP, CAS 78-87-5)
Toxicological and Environmental Profiles
Key Findings :
- DBCP’s dual bromine-chlorine structure enhances its electrophilicity, making it more reactive and toxic than chlorinated-only analogues like TCP or DCP .
- Impurities in technical-grade DBCP (e.g., epichlorohydrin) significantly contribute to its mutagenicity, as shown in Salmonella assays .
- Environmental persistence correlates with halogen count: brominated compounds (DBCP, EDB) persist longer than chlorinated ones .
Regulatory Status
- DBCP: Banned globally under the Stockholm Convention due to reproductive toxicity. The EPA’s IRIS database maintains its carcinogenic classification .
- 1,2,3-TCP: Increasing regulatory scrutiny; California lists it as a carcinogen under Proposition 65 .
- 1,2-Dibromoethane : Restricted in the U.S. since 1984 but still detected in groundwater .
Biological Activity
1,2-Dibromo-2-chloro-3-fluoropropane (DBCFP) is a halogenated organic compound with significant biological activity and toxicity implications. This article explores its biological effects, toxicokinetics, metabolism, and potential health risks based on diverse sources.
DBCFP is characterized by the molecular formula C₃H₄Br₂ClF. Its structure includes multiple halogen substituents, which contribute to its reactivity and biological effects. The presence of bromine and chlorine atoms makes it a subject of concern in toxicological studies.
Toxicokinetics
Absorption and Distribution
DBCFP is rapidly absorbed through the gastrointestinal tract and is presumed to be readily absorbed via the respiratory tract and skin. Studies indicate that it distributes widely in tissues, with a notable accumulation in adipose tissue. The compound is metabolized primarily through cytochrome P450 oxidation, forming reactive epoxide intermediates that can bind to cellular macromolecules, leading to toxicity .
Metabolic Pathway
The metabolic pathway for DBCFP involves conversion to epoxide derivatives, which may undergo hydrolysis or conjugation with glutathione. This process facilitates the excretion of metabolites primarily through urine, with minor excretion occurring via feces or exhalation .
Carcinogenicity
Research has indicated that DBCFP exhibits carcinogenic properties. In animal studies, exposure has been linked to increased incidences of lung and nasal tumors in mice and mammary gland adenocarcinomas in female rats . A significant finding was that among workers exposed to DBCFP, there were higher-than-expected rates of respiratory cancers .
Genotoxicity
DBCFP has demonstrated genotoxic effects, particularly in renal tissues. Studies show that it induces DNA damage in rat kidney cells at lower doses compared to other species. Notably, rat testicular cells exhibited increased single-strand DNA breaks upon exposure, while human testicular cells showed no such damage at comparable doses .
Occupational Exposure
In occupational settings, studies have documented adverse reproductive outcomes associated with DBCFP exposure. Workers exposed to the compound exhibited decreased sperm counts and altered sperm morphology, correlating with exposure duration .
Animal Studies
In a controlled study involving Fischer 344 rats and B6C3F1 mice exposed to DBCFP via inhalation, significant respiratory changes were noted at concentrations as low as 1 ppm. Higher concentrations resulted in severe olfactory epithelium damage and increased mortality rates among treated groups .
Summary of Findings
The following table summarizes key findings related to the biological activity of DBCFP:
Q & A
Q. What are the recommended laboratory handling protocols for 1,2-dibromo-2-chloro-3-fluoropropane to mitigate acute exposure risks?
Methodological Answer:
- Engineering Controls: Use local exhaust ventilation (e.g., fume hoods) to maintain airborne concentrations below undefined exposure limits, as no established thresholds exist for this compound .
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Ensure eyewash stations and emergency showers are accessible .
- Storage: Store in a cool, ventilated, locked cabinet away from incompatible substances (e.g., strong oxidizers) .
Q. How can researchers validate the purity of 1,2-dibromo-2-chloro-3-fluoropropane in synthetic batches?
Methodological Answer:
- Analytical Techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and mass spectra against certified standards.
- Nuclear Magnetic Resonance (NMR): Analyze and spectra to confirm structural integrity and detect halogenated impurities.
- Reference Standards: Cross-reference with databases like PubChem or EPA DSSTox for spectral libraries (avoiding non-peer-reviewed sources) .
Advanced Research Questions
Q. What experimental strategies can address the lack of ecological toxicity data (e.g., biodegradability, bioaccumulation) for 1,2-dibromo-2-chloro-3-fluoropropane?
Methodological Answer:
- Tiered Testing Framework:
- Persistence: Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions.
- Bioaccumulation: Use in vitro assays (e.g., octanol-water partition coefficient ) to estimate potential for biomagnification .
- Aquatic Toxicity: Perform acute toxicity tests on Daphnia magna or algae, prioritizing endpoints like EC.
- Computational Modeling: Apply QSAR models to predict ecotoxicological parameters if empirical data remain unavailable .
Q. How can researchers resolve contradictions in reported toxicological outcomes across studies involving halogenated propane analogs?
Methodological Answer:
- Systematic Review: Use PRISMA guidelines to collate data from peer-reviewed studies and regulatory reports (e.g., ATSDR, EPA), noting variables like exposure duration, model organisms, and dosage .
- Mechanistic Studies: Investigate metabolic pathways (e.g., cytochrome P450 interactions) to explain interspecies variability in toxicity .
- Dose-Response Analysis: Reanalyze conflicting datasets using benchmark dose modeling to harmonize risk assessments .
Q. What synthetic routes optimize yield and selectivity for 1,2-dibromo-2-chloro-3-fluoropropane while minimizing hazardous byproducts?
Methodological Answer:
- Halogenation Optimization:
- Stepwise Bromination/Chlorination: Use N-bromosuccinimide (NBS) and sulfuryl chloride (SOCl) in inert solvents (e.g., CCl) to control regioselectivity .
- Fluorination: Employ HF or Selectfluor® under anhydrous conditions to substitute tertiary hydrogen atoms selectively .
- Byproduct Mitigation: Implement inline FTIR monitoring to detect intermediates like polyhalogenated propanes and adjust stoichiometry dynamically .
Q. How can computational chemistry predict the environmental mobility of 1,2-dibromo-2-chloro-3-fluoropropane in soil-water systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model adsorption coefficients () using force fields parameterized for halogenated organics .
- QSAR for Mobility: Correlate physicochemical properties (e.g., solubility, vapor pressure) with soil organic carbon-water partitioning () .
- Field Validation: Compare predictions with column leaching experiments using representative soil types (e.g., sandy loam, clay) .
Data Gaps and Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
